

# Discovery and development of Edralbrutinib (TG-1701)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Edralbrutinib |           |
| Cat. No.:            | B3324443      | Get Quote |

An In-depth Technical Guide to the Discovery and Development of **Edralbrutinib** (TG-1701)

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

**Edralbrutinib** (also known as TG-1701) is an orally available, next-generation, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) currently in clinical development by TG Therapeutics.[1][2][3] Engineered for high selectivity, **Edralbrutinib** aims to improve upon the safety and tolerability profile of first-generation BTK inhibitors by minimizing off-target kinase interactions. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of **Edralbrutinib**, presenting key data and experimental methodologies for a technical audience.

# Introduction: The Rationale for a Selective BTK Inhibitor

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, survival, and differentiation of B-lymphocytes.[4][5] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Non-Hodgkin's Lymphoma (NHL), the BCR pathway is constitutively active, driving malignant B-cell growth and survival.[4] [6] This makes BTK a highly validated therapeutic target.[4][7]



The first-in-class BTK inhibitor, ibrutinib, revolutionized the treatment of B-cell cancers but is associated with off-target toxicities, including bleeding and atrial fibrillation, due to its inhibition of other kinases like TEC, EGFR, and ITK.[8][9] This created a clear need for next-generation inhibitors with improved selectivity and, consequently, a better safety profile. **Edralbrutinib** was developed to address this need, demonstrating potent and irreversible BTK inhibition with significantly less off-target activity.[10][11]

# **Discovery and Medicinal Chemistry**

**Edralbrutinib** (TG-1701), also known as SHR1459, was initially developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. and is now being developed by TG Therapeutics for various B-cell driven diseases.[12][13][14]

- IUPAC Name: 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7Hpyrrolo[2,3-d]pyridazin-7-one[5][15]
- Chemical Formula: C26H21F2N5O3[15]
- Molecular Weight: 489.48 g/mol [15]

**Edralbrutinib** is a small molecule designed to form a covalent bond with the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[16][17]

### **Mechanism of Action**

**Edralbrutinib** exerts its therapeutic effect by potently and irreversibly inhibiting BTK.[4][11] Upon administration, it covalently binds to the Cys481 residue within the BTK active site, preventing the activation of the BCR signaling pathway and downstream survival signals.[5][17] This disruption inhibits the growth and proliferation of malignant B-cells that overexpress BTK. [5]

Recent studies have further elucidated its mechanism, showing that **Edralbrutinib**'s antitumor activity is associated with the disruption of Ikaros signaling.[10][18] Phosphoproteomic analysis of clinical samples revealed that treatment blunts the Ikaros gene signature, including key targets like YES1 and MYC, in patients who respond early to therapy.[13][18]





Click to download full resolution via product page

Caption: Edralbrutinib irreversibly inhibits BTK, blocking downstream signaling.



# Preclinical Development In Vitro Studies: Potency and Selectivity

**Edralbrutinib** was extensively profiled in preclinical studies to determine its potency and selectivity compared to the first-in-class inhibitor, ibrutinib.

Kinase Selectivity: A key differentiating feature of **Edralbrutinib** is its high selectivity for BTK. In a kinase binding assay against a panel of 441 human kinases, **Edralbrutinib** demonstrated significantly fewer off-target interactions than ibrutinib.[10] This improved selectivity is hypothesized to contribute to a more favorable safety profile.[8]

Table 1: Kinase Binding Affinity (Kd) and Selectivity vs. Ibrutinib

| Kinase Target | Edralbrutinib (Kd,<br>nmol/L) | lbrutinib (Kd,<br>nmol/L) | Selectivity Fold-<br>Difference (Higher<br>Kd is more<br>selective) |
|---------------|-------------------------------|---------------------------|---------------------------------------------------------------------|
| ВТК           | 3                             | 1.5                       | Comparable On-<br>Target Affinity                                   |
| EGFR          | >1000                         | 7.4                       | >135-fold higher                                                    |
| ITK           | >1000                         | 20.8                      | >48-fold higher                                                     |
| тхк           | 680                           | 10                        | 68-fold higher                                                      |
| JAK3          | >1000                         | 10.6                      | >94-fold higher                                                     |

Data sourced from a binding assay on 441 human kinases.[10]

BTK Kinase Activity: In a functional kinase activity assay, **Edralbrutinib** demonstrated potent inhibition of BTK with an EC50 of 6.70 nmol/L, comparable to the activity of ibrutinib (IC50 of 1.65 nmol/L).[10]

Immune Function: Unlike ibrutinib, which can block antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP) through off-target inhibition of ITK, **Edralbrutinib** does not interfere with these crucial immune-mediated anti-tumor mechanisms.[15][19] This makes it a



potentially better partner for combination therapies with anti-CD20 monoclonal antibodies like ublituximab.[15]

### In Vivo Studies

In mouse xenograft models of B-cell non-Hodgkin lymphoma (B-NHL), **Edralbrutinib** demonstrated anti-tumor activity comparable to ibrutinib.[10][18] Furthermore, in vivo studies suggested a synergistic effect when **Edralbrutinib** was combined with the anti-CD20 antibody ublituximab and the PI3K-delta inhibitor umbralisib.[15] This enhanced activity was associated with a pro-immune interleukin signature and increased infiltration of natural killer (NK) cells into the tumor microenvironment.[15][19]

# **Clinical Development**

**Edralbrutinib** has been evaluated in a Phase 1, multicenter, open-label study (NCT03671590) in patients with B-cell malignancies.[16][19] The trial was designed to assess the safety, tolerability, and efficacy of **Edralbrutinib** as a once-daily oral monotherapy and in combination with ublituximab and umbralisib (the "U2" regimen).[16]

### Safety and Tolerability

Across dose-escalation cohorts, **Edralbrutinib** has shown an encouraging safety profile.[8][16] Notably, there have been no reported cases of significant bleeding or atrial fibrillation, which are known adverse events associated with less selective BTK inhibitors.[8] The combination of **Edralbrutinib** with U2 has also been well-tolerated.[16]

## **Clinical Efficacy**

The combination of **Edralbrutinib** with U2 has demonstrated enhanced depth of response compared to **Edralbrutinib** monotherapy.[16][19] Data presented from the Phase 1 trial have shown promising clinical activity in patients with both treatment-naïve and relapsed/refractory B-cell malignancies.[16]

Table 2: Preliminary Efficacy in Phase 1 Study (Select Cohorts)



| Indication | Treatment   | Number of Patients<br>(N) | Overall Response<br>Rate (ORR) |
|------------|-------------|---------------------------|--------------------------------|
| CLL/SLL    | Monotherapy | Data not specified        | Promising activity noted       |
| CLL/SLL    | + U2        | Data not specified        | Enhanced depth of response     |
| MCL        | Monotherapy | Data not specified        | Promising activity noted       |
| WM         | Monotherapy | Data not specified        | Promising activity noted       |

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; MCL: Mantle Cell Lymphoma; WM: Waldenstrom's Macroglobulinemia. Efficacy data is preliminary from an ongoing Phase 1 trial.[8][16]

# Detailed Experimental Protocols Kinase Panel Selectivity Assay (DiscoverX KINOMEscan™)

This method is used to determine the selectivity of a compound against a large panel of kinases.

 Principle: A competitive binding assay where test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

#### Protocol:

 Kinases from a panel (e.g., 441 kinases) are individually incubated with the test compound (Edralbrutinib or ibrutinib at a set concentration, e.g., 1 μmol/L) and a proprietary, immobilized ligand in microtiter plate wells.



- The mixture is allowed to reach equilibrium.
- Wells are washed to remove unbound components.
- The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.
- Results are typically expressed as a percentage of the DMSO control, and dissociation constants (Kd) are calculated for significant interactions.

# In Vitro BTK Kinase Activity Assay (33P-ATP Filtration Assay)

This assay directly measures the enzymatic activity of BTK and its inhibition.

 Principle: Measures the transfer of a radiolabeled phosphate (from <sup>33</sup>P-ATP) by BTK onto a specific peptide substrate. The amount of radioactivity incorporated into the substrate is proportional to kinase activity.

#### Protocol:

- Recombinant human BTK enzyme is incubated in a reaction buffer containing a specific peptide substrate.
- Serial dilutions of the test compound (Edralbrutinib) are added to the wells.
- The kinase reaction is initiated by adding a mixture of MgCl<sub>2</sub> and <sup>33</sup>P-labeled ATP.
- The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
- The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
- The reaction mixture is transferred to a filter plate that captures the phosphorylated substrate.
- Unincorporated <sup>33</sup>P-ATP is washed away.

## Foundational & Exploratory





- The radioactivity retained on the filter is measured using a scintillation counter.
- IC50/EC50 values are calculated by plotting the percentage of inhibition against the compound concentration.





Workflow for In Vitro Kinase Activity Assay

Click to download full resolution via product page

Caption: Protocol for measuring BTK enzymatic inhibition by **Edralbrutinib**.



## **Cellular BTK Occupancy Assay**

This assay determines the extent to which an inhibitor binds to its target within a cellular context.

Principle: Intact cells are treated with the irreversible inhibitor. After washing, remaining
unoccupied BTK is detected by adding a fluorescently labeled, irreversible probe that binds
to the same active site. A reduction in fluorescence indicates higher occupancy by the test
compound.

#### Protocol:

- A cell line expressing BTK (e.g., DoHH2) is incubated with varying concentrations of Edralbrutinib or a control inhibitor for a set period.
- Cells are washed to remove any unbound inhibitor.
- Cells are lysed to release cellular proteins.
- The cell lysate is then incubated with a fluorescently labeled ibrutinib probe, which will bind to any BTK active sites not occupied by **Edralbrutinib**.
- Proteins are separated by SDS-PAGE.
- The gel is scanned using a fluorescence scanner to detect the probe bound to BTK.
- A decrease in the fluorescent signal at the molecular weight of BTK corresponds to an increase in target occupancy by Edralbrutinib.

### **Phosphoproteomic Analysis**

This technique identifies and quantifies changes in protein phosphorylation in response to drug treatment, providing insight into affected signaling pathways.

- Principle: Mass spectrometry is used to identify peptides that are phosphorylated and to compare their abundance between treated and untreated samples.
- Protocol:



- Sample Collection: Clinical samples (e.g., peripheral blood mononuclear cells from CLL patients) are collected before and after treatment with Edralbrutinib.[18]
- Protein Extraction and Digestion: Proteins are extracted from cells, denatured, and digested into peptides using an enzyme like trypsin.
- Phosphopeptide Enrichment: Phosphorylated peptides are selectively enriched from the complex mixture using techniques like Titanium Dioxide (TiO<sub>2</sub>) or Immobilized Metal Affinity Chromatography (IMAC).
- LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first MS stage measures the mass of the peptides, and the second stage fragments the peptides and measures the masses of the fragments to determine the amino acid sequence and locate the phosphorylation site.
- Data Analysis: The MS/MS data is searched against a protein database to identify the phosphopeptides. Quantitative analysis is performed to compare the abundance of each phosphopeptide between the pre- and post-treatment samples, identifying key signaling changes, such as the Ikaros signature.[13][18]

### Conclusion

**Edralbrutinib** (TG-1701) is a potent, irreversible BTK inhibitor with a highly selective kinase profile.[10][11] Preclinical data have demonstrated on-target activity comparable to ibrutinib but with significantly reduced off-target binding, particularly for kinases implicated in adverse events.[10] Clinical data from the ongoing Phase 1 trial have shown an encouraging safety and tolerability profile, with promising efficacy in patients with B-cell malignancies, both as a monotherapy and in combination with other targeted agents.[8][16] The distinct mechanism, which includes the disruption of Ikaros signaling, and its favorable pharmacological properties position **Edralbrutinib** as a promising next-generation therapy in hematologic oncology and potentially other B-cell mediated diseases.[18][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Earnings Preview For TG Therapeutics TG Therapeutics (NASDAQ:TGTX) Benzinga [benzinga.com]
- 2. gurufocus.com [gurufocus.com]
- 3. gurufocus.com [gurufocus.com]
- 4. tgtherapeutics.com [tgtherapeutics.com]
- 5. Edralbrutinib | C26H21F2N5O3 | CID 118649391 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdlinx.com [mdlinx.com]
- 7. Current Status of Novel Agents for the Treatment of B Cell Malignancies: What's Coming Next? [mdpi.com]
- 8. cllsociety.org [cllsociety.org]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Edralbrutinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 14. edralbrutinib (TG-1701) / TG Therap, Jiangsu Hengrui Pharma [delta.larvol.com]
- 15. medkoo.com [medkoo.com]
- 16. EPWORTH Knowedge Bank: TG-1701, A selective Bruton Tyrosine Kinase (BTK) Inhibitor, as monotherapy and in combination with ublituximab and umbralisib (U2) in patients with B- Cell malignancies. [knowledgebank.epworth.org.au]
- 17. cllsociety.org [cllsociety.org]
- 18. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. edralbrutinib (TG-1701) News LARVOL Sigma [sigma.larvol.com]
- 20. Edralbrutinib Eternity Bioscience/TG Therapeutics AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Discovery and development of Edralbrutinib (TG-1701)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3324443#discovery-and-development-of-edralbrutinib-tg-1701]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com